molecular formula C9H10ClNO B1390966 1-(6-Chloropyridin-3-yl)butan-1-one CAS No. 918503-72-7

1-(6-Chloropyridin-3-yl)butan-1-one

Cat. No. B1390966
CAS RN: 918503-72-7
M. Wt: 183.63 g/mol
InChI Key: KOJXAYDVESWDSW-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)butan-1-one is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 g/mol . This compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 1-(6-Chloropyridin-3-yl)butan-1-one is 1S/C9H10ClNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(6-Chloropyridin-3-yl)butan-1-one is a solid at room temperature . It has a molecular weight of 183.63500 and a density of 1.154g/cm3 . The boiling point is 305.646ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Imidacloprid Analogues

“1-(6-Chloropyridin-3-yl)butan-1-one” serves as a precursor in the synthesis of imidacloprid analogues . Imidacloprid is a widely used neonicotinoid insecticide, and modifications to its structure can lead to new compounds with potentially enhanced or targeted pesticidal properties. The compound’s reactivity allows for the introduction of various substituents, aiding in the creation of a diverse library of imidacloprid derivatives.

Catalytic Hydrogenation Studies

The compound is utilized in research exploring novel methods of catalytic hydrogenation . Due to its structural features, it can act as a model substrate to study the reduction of nitro compounds to amines, which is a critical reaction in the pharmaceutical industry. The outcomes of such studies can lead to more efficient and environmentally friendly catalytic processes.

Nonlinear Optical Material Development

Researchers have investigated derivatives of “1-(6-Chloropyridin-3-yl)butan-1-one” for their nonlinear optical (NLO) properties . These materials are crucial for the development of optoelectronic devices, such as frequency generators, optical limiters, and optical switches. The compound’s derivatives could potentially contribute to advancements in photonics and laser technology.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound provides a versatile building block for constructing complex organic molecules . Its chemical structure allows for various bond-forming reactions, making it valuable for synthesizing a wide range of target molecules, particularly in medicinal chemistry.

Material Science Research

In material science, “1-(6-Chloropyridin-3-yl)butan-1-one” and its derivatives can be used to synthesize new materials with specific thermal and dielectric properties . These materials can be tailored for use in electronic devices, potentially improving their performance and durability.

Analytical Chemistry Applications

The compound can also play a role in analytical chemistry as a standard or reagent . Its unique spectral properties enable it to be used in spectroscopic analysis, aiding in the identification and quantification of various substances.

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .

properties

IUPAC Name

1-(6-chloropyridin-3-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJXAYDVESWDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670222
Record name 1-(6-Chloropyridin-3-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-3-yl)butan-1-one

CAS RN

918503-72-7
Record name 1-(6-Chloropyridin-3-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(6-chloropyridin-3-yl)butan-1-ol (210 mg, 1.13 mmol) in 10 mL dichloromethane was added 2 g of silica gel, followed by pyridinium chlorochromate (488 mg, 2.26 mmol) The mixture was stirred at room temperature 5 h. The mixture was filtered through a plug of silica gel, eluting with 100 mL dichloromethane. The eluent was concentrated to give 1-(6-chloropyridin-3-yl)butan-1-one (210 mg). 1H NMR (400 MHz, CDCl3) δ 8.88-8.96 (m, 1H), 8.14-8.20 (m, 1H), 7.42 (d, J=8.4 Hz, 1H), 2.92 (t, J=7.2 Hz, 2H), 1.70-1.82 (m, 2H), 0.99 (t, J=7.4 Hz, 3H).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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